REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:19])[N:10]([CH2:16][CH:17]=[CH2:18])[CH2:11][CH2:12][CH2:13]C=C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.C1CCC([P+](C([P+](C2CCCCC2)(C2CCCCC2)C2CCCCC2)C2C=CC=CC=2)(C2CCCCC2)C2CCCCC2)CC1.Cl[Ru]Cl>[CH2:1]([O:8][C:9]([N:10]1[CH2:16][CH:17]=[CH:18][CH2:13][CH2:12][CH2:11]1)=[O:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
Allyl-pent-4-enyl-carbamic acid benzyl ester
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CCCC=C)CC=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under a nitrogen atmosphere until TLC analysis
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (ethyl acetate/hexane 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCCC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |